![molecular formula C23H25ClOSi B14328369 (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 105024-85-9](/img/structure/B14328369.png)
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to a 4-chlorophenyl group, two methyl groups, and a 3-(3-phenoxyphenyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method involves the reaction of 4-chlorophenylsilane with 3-(3-phenoxyphenyl)propene in the presence of a platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to different oxidation states.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various reduced silicon species.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing the compound to act as a cross-linking agent in polymers. Additionally, the phenyl groups can participate in π-π interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(dimethyl)[3-(4-phenoxyphenyl)propyl]silane
- (4-Chlorophenyl)(dimethyl)[3-(2-phenoxyphenyl)propyl]silane
- (4-Chlorophenyl)(dimethyl)[3-(3-methoxyphenyl)propyl]silane
Uniqueness
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is unique due to the specific positioning of the phenoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct physical and chemical properties compared to similar compounds .
Properties
CAS No. |
105024-85-9 |
|---|---|
Molecular Formula |
C23H25ClOSi |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
(4-chlorophenyl)-dimethyl-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C23H25ClOSi/c1-26(2,23-15-13-20(24)14-16-23)17-7-9-19-8-6-12-22(18-19)25-21-10-4-3-5-11-21/h3-6,8,10-16,18H,7,9,17H2,1-2H3 |
InChI Key |
ZJZURWFWIYFHIP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
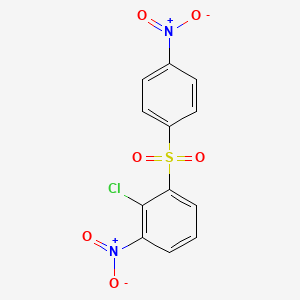
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
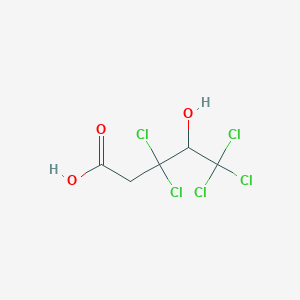
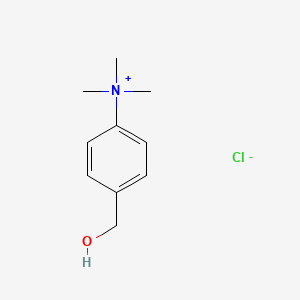

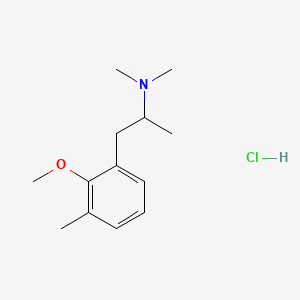
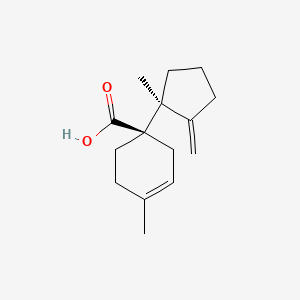

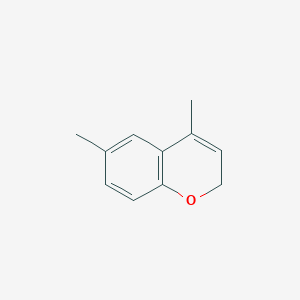
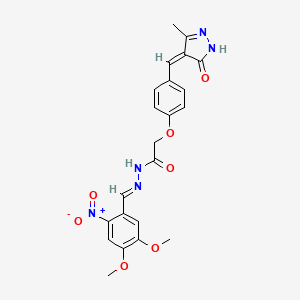
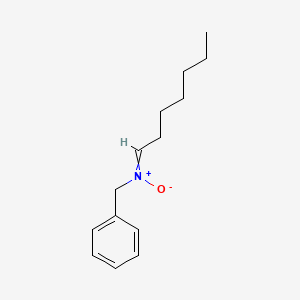

![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
